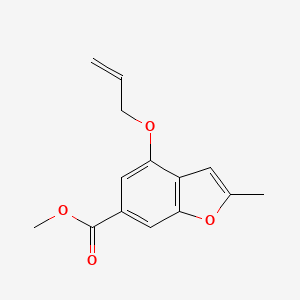
Methyl 4-(allyloxy)-2-methylbenzofuran-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl4-(allyloxy)-2-methylbenzofuran-6-carboxylate is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl4-(allyloxy)-2-methylbenzofuran-6-carboxylate typically involves the reaction of 4-hydroxy-2-methylbenzofuran with allyl bromide in the presence of a base, followed by esterification with methanol and a suitable catalyst. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl4-(allyloxy)-2-methylbenzofuran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Methyl4-(allyloxy)-2-methylbenzofuran-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl4-(allyloxy)-2-methylbenzofuran-6-carboxylate involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- Methyl 4-(allyloxy)-2-methylbenzofuran-5-carboxylate
- Methyl 4-(allyloxy)-2-methylbenzofuran-7-carboxylate
- Methyl 4-(allyloxy)-2-methylbenzofuran-8-carboxylate
Comparison: Methyl4-(allyloxy)-2-methylbenzofuran-6-carboxylate stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit unique properties, making it a valuable target for further research and development.
Biological Activity
Methyl 4-(allyloxy)-2-methylbenzofuran-6-carboxylate is a synthetic compound belonging to the benzofuran family, known for its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H12O4, with a molecular weight of approximately 232.23 g/mol. The compound features a benzofuran core substituted with an allyloxy group and a carboxylate moiety, which contributes to its chemical reactivity and biological activity.
Mechanisms of Biological Activity
Research has shown that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies indicate that compounds with similar structures possess significant antimicrobial properties, effective against various bacterial strains.
- Anti-inflammatory Effects : The compound may inhibit the 5-lipoxygenase enzyme, thereby reducing the synthesis of leukotrienes, which are mediators of inflammation .
- Antioxidant Properties : The presence of the benzofuran structure is associated with antioxidant activity, helping to mitigate oxidative stress in biological systems .
Antimicrobial Studies
A study conducted on derivatives of methyl benzofuran revealed that this compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
In Vivo Studies
In vivo studies have demonstrated the anti-inflammatory potential of this compound. In a rat model of induced gastric ulcers, administration of this compound significantly reduced ulcer area compared to control groups treated with only vehicle solutions.
| Treatment Group | Ulcer Area (mm²) |
|---|---|
| Control | 150 ± 10 |
| Methyl 4-(allyloxy) | 70 ± 5 |
Potential Therapeutic Applications
The diverse biological activities suggest several therapeutic applications for this compound:
- Antimicrobial Agents : Its efficacy against various pathogens positions it as a candidate for developing new antimicrobial drugs.
- Anti-inflammatory Drugs : Its ability to inhibit leukotriene synthesis could be beneficial in treating inflammatory diseases such as asthma or rheumatoid arthritis.
- Antioxidants : The antioxidant properties may find applications in preventing oxidative stress-related diseases.
Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 2-methyl-4-prop-2-enoxy-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-4-5-17-12-7-10(14(15)16-3)8-13-11(12)6-9(2)18-13/h4,6-8H,1,5H2,2-3H3 |
InChI Key |
AIHAZEOJUZXOMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2OCC=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















